Cas no 1443340-69-9 (2-[[butyl(methyl)amino]methyl]benzenethiol)

2-[[Butyl(methyl)amino]methyl]benzenethiol is a sulfur-containing aromatic compound featuring a tertiary amine functional group. Its molecular structure combines a benzenethiol core with a butyl(methyl)aminomethyl substituent, making it a versatile intermediate in organic synthesis. The compound’s thiol group provides reactivity for metal coordination or thiol-ene reactions, while the tertiary amine enhances solubility and potential catalytic properties. This dual functionality makes it useful in ligand design, polymer modification, and specialty chemical applications. Its stability under controlled conditions and compatibility with various reaction media further contribute to its utility in research and industrial processes. Proper handling is advised due to the thiol group’s sensitivity to oxidation.
2-[[butyl(methyl)amino]methyl]benzenethiol structure
1443340-69-9 structure
Product Name:2-[[butyl(methyl)amino]methyl]benzenethiol
CAS No:1443340-69-9
MF:C12H19NS
MW:209.350961923599
MDL:MFCD22373563
CID:5160602
Update Time:2026-03-04

2-[[butyl(methyl)amino]methyl]benzenethiol Chemical and Physical Properties

Names and Identifiers

    • 2-[[butyl(methyl)amino]methyl]benzenethiol
    • MDL: MFCD22373563
    • Inchi: 1S/C12H19NS/c1-3-4-9-13(2)10-11-7-5-6-8-12(11)14/h5-8,14H,3-4,9-10H2,1-2H3
    • InChI Key: HBLNETKVSJBQGO-UHFFFAOYSA-N
    • SMILES: C1(S)=CC=CC=C1CN(CCCC)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5

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2-[[butyl(methyl)amino]methyl]benzenethiol Suppliers

Amadis Chemical Company Limited
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(CAS:1443340-69-9)2-[[butyl(methyl)amino]methyl]benzenethiol
Order Number:A1175707
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:32
Price ($):961.0
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Additional information on 2-[[butyl(methyl)amino]methyl]benzenethiol

Professional Introduction to Compound with CAS No. 1443340-69-9 and Product Name: 2-[[butyl(methyl)amino)methyl]benzenethiol

The compound with the CAS number 1443340-69-9 and the product name 2-[[butyl(methyl)amino)methyl]benzenethiol represents a significant advancement in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and molecular research. The presence of a benzene ring substituted with a thiol group and an amine side chain provides a versatile scaffold for further functionalization, making it a valuable intermediate in the development of novel therapeutic agents.

Recent studies have highlighted the importance of 2-[[butyl(methyl)amino)methyl]benzenethiol in the synthesis of bioactive molecules. Its molecular structure, featuring both hydrophilic and lipophilic regions, allows for effective interaction with biological targets. This dual nature has been exploited in the design of small-molecule inhibitors targeting various enzymatic pathways. For instance, researchers have demonstrated its utility in developing compounds that modulate kinases and other protein-protein interactions, which are crucial in signaling cascades associated with diseases such as cancer and inflammatory disorders.

The thiol group in 2-[[butyl(methyl)amino)methyl]benzenethiol is particularly noteworthy, as it serves as a reactive site for further chemical modifications. Thiol groups are known for their ability to form disulfide bonds, which are integral to the structure and function of many proteins. This property has been leveraged in the development of protease inhibitors and antioxidants. Moreover, the amine side chain provides opportunities for conjugation with other biomolecules, such as peptides and nucleotides, enabling the creation of hybrid molecules with enhanced pharmacological properties.

In the realm of drug discovery, 2-[[butyl(methyl)amino)methyl]benzenethiol has been investigated for its potential role in addressing neurological disorders. The benzene ring, a common motif in many pharmacologically active compounds, contributes to the compound's binding affinity to specific receptors and enzymes. Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects by interacting with targets involved in neurodegeneration. The butylmethylamino moiety further enhances solubility and bioavailability, which are critical factors in drug formulation.

The synthesis of 2-[[butyl(methyl)amino)methyl]benzenethiol involves multi-step organic reactions that showcase modern techniques in synthetic chemistry. Advanced methodologies such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the core aromatic ring system efficiently. These methods not only improve yield but also minimize waste, aligning with green chemistry principles. The introduction of functional groups through selective modifications allows for a high degree of customization, enabling researchers to tailor the compound's properties for specific applications.

From a computational chemistry perspective, 2-[[butyl(methyl)amino)methyl]benzenethiol has been subjected to extensive molecular modeling studies. These simulations have provided insights into its interactions with biological targets at an atomic level. By predicting binding affinities and identifying key pharmacophores, researchers can optimize the compound's design before moving into costly experimental trials. Such computational approaches are becoming increasingly integral in modern drug discovery pipelines, reducing time-to-market while improving success rates.

The pharmaceutical industry has shown interest in 2-[[butyl(methyl)amino)methyl]benzenethiol due to its versatility as a building block for novel therapeutics. Its structural features make it suitable for developing drugs targeting a wide range of diseases, from infectious conditions to chronic illnesses. Collaborative efforts between academic institutions and pharmaceutical companies have led to innovative applications, including the creation of prodrugs that release active species under physiological conditions. This strategy enhances drug delivery systems, improving therapeutic outcomes.

Future research directions for 2-[[butyl(methyl)amino)methyl]benzenethiol include exploring its role in nanomedicine and targeted drug delivery systems. The compound's ability to be incorporated into nanoparticles or liposomes opens up possibilities for site-specific therapy, where drugs can be delivered directly to affected tissues or cells. This approach holds promise for reducing side effects associated with systemic administration while maximizing therapeutic efficacy.

In conclusion,2-[[butyl(methyl)amino)methyl]benzenethiol (CAS No. 1443340-69-9) stands out as a versatile and promising compound in pharmaceutical chemistry. Its unique structural features and reactivity make it an invaluable tool for drug discovery and molecular research. As scientific understanding advances, new applications and derivatives will likely emerge, further solidifying its importance in the development of next-generation therapeutics.

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Amadis Chemical Company Limited
(CAS:1443340-69-9)2-[[butyl(methyl)amino]methyl]benzenethiol
A1175707
Purity:99%
Quantity:1g
Price ($):961.0
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